molecular formula C19H23N3O2 B5693799 1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine

1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5693799
M. Wt: 325.4 g/mol
InChI Key: ZYFHEMIYWLQASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E has gained popularity in recent years due to its unique effects and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. This binding leads to an increase in the levels of serotonin in the brain, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine in lab experiments include its unique effects and potential therapeutic uses. However, the limitations include its potential for abuse and the lack of research on its long-term effects.

Future Directions

There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential as a treatment for inflammatory and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. The resulting compound is then reacted with 4-nitrobenzyl chloride to form this compound. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)piperazine has been used in several scientific studies to investigate its potential therapeutic uses. One study found that this compound has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Another study found that this compound has neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-3-4-16(2)19(13-15)21-11-9-20(10-12-21)14-17-5-7-18(8-6-17)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFHEMIYWLQASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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